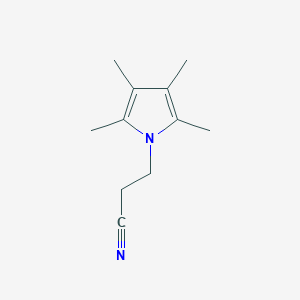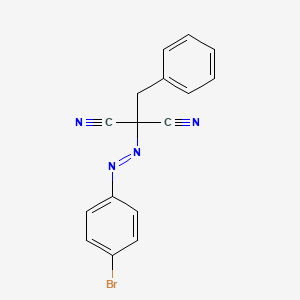
Malononitrile, benzyl 4-bromophenyldiazenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malononitrile, benzyl 4-bromophenyldiazenyl- is an organic compound with the molecular formula C16H11BrN4 and a molecular weight of 339.189 g/mol . This compound is characterized by the presence of a benzyl group, a 4-bromophenyl group, and a diazenyl linkage, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of malononitrile, benzyl 4-bromophenyldiazenyl- typically involves the reaction of malononitrile with benzyl bromide and 4-bromophenyldiazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound often employs a gas-phase reaction involving acetonitrile and cyanogen chloride, followed by subsequent reactions to introduce the benzyl and 4-bromophenyl groups . This method allows for large-scale production with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Malononitrile, benzyl 4-bromophenyldiazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino compounds, nitriles, and other functionalized molecules .
Wissenschaftliche Forschungsanwendungen
Malononitrile, benzyl 4-bromophenyldiazenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and specialty chemicals.
Wirkmechanismus
The mechanism of action of malononitrile, benzyl 4-bromophenyldiazenyl- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage allows the compound to form stable complexes with proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor function, which is crucial in its biological and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with the formula CH2(CN)2, used extensively in organic synthesis.
Benzylidene malononitrile: Used in the synthesis of dyes and as a fluorescence-based assay.
4-Bromophenyldiazenyl derivatives: Compounds with similar diazenyl linkages but different substituents.
Uniqueness
Malononitrile, benzyl 4-bromophenyldiazenyl- is unique due to its combination of a benzyl group, a 4-bromophenyl group, and a diazenyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
64710-74-3 |
|---|---|
Molekularformel |
C16H11BrN4 |
Molekulargewicht |
339.19 g/mol |
IUPAC-Name |
2-benzyl-2-[(4-bromophenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C16H11BrN4/c17-14-6-8-15(9-7-14)20-21-16(11-18,12-19)10-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI-Schlüssel |
SFPMXPDHZDFXNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C#N)(C#N)N=NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)

![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)


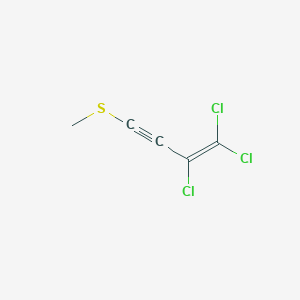
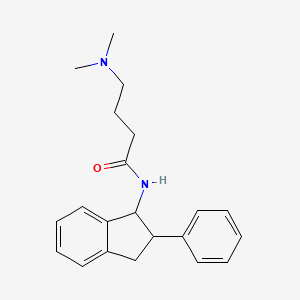
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
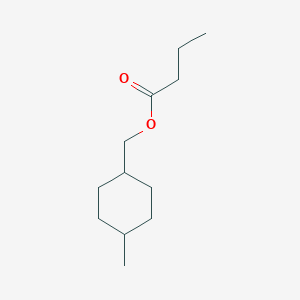
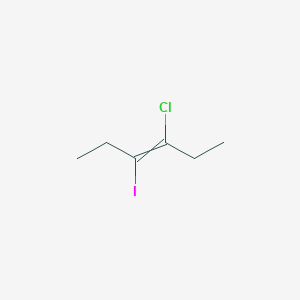

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
